molecular formula C20H22N2O5S B497309 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 878724-40-4

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B497309
CAS No.: 878724-40-4
M. Wt: 402.5g/mol
InChI Key: YJLUQRGJHMVQQK-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.5g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Biological Activities

  • Antidepressant Activity : The metabolism and in vitro oxidative metabolism of Lu AA21004, a novel antidepressant structurally related to the specified compound, have been thoroughly investigated. This research highlights the compound's metabolic pathways and the enzymes involved, emphasizing its potential application in treating major depressive disorders (Mette G. Hvenegaard et al., 2012).

  • Antimicrobial and Antioxidant Activities : Studies have shown that 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives exhibit significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity. These findings suggest their potential utility in developing new antimicrobial and antioxidant agents (L. Mallesha et al., 2011).

  • Anti-Malarial Agents : The structural analysis of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives has provided insights into their anti-malarial activity. The study underscores the importance of specific substituents for generating anti-malarial activity, highlighting the compound's application in malaria treatment research (W. Cunico et al., 2009).

  • Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and tested for their antibacterial efficacy, particularly against bacterial biofilms and MurB enzyme inhibitors. These compounds, including derivatives of the specified chemical structure, show promising inhibitory activities, suggesting their potential in addressing bacterial resistance issues (Ahmed E. M. Mekky et al., 2020).

  • Anticancer Activity : The evaluation of polyfunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, has shown significant anticancer activity across various cancer cell lines. This research highlights the compound's potential role in cancer treatment strategies (Kostyantyn Turov, 2020).

Synthetic Methodologies and Chemical Properties

  • Improved Synthesis : An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate for anti-hypertensive drug Doxazosin, has been described. This method offers higher yields and is relevant for the efficient production of related pharmaceutical compounds (C. Ramesh et al., 2006).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-3-5-17(11-15(14)2)28(24,25)22-9-7-21(8-10-22)20(23)16-4-6-18-19(12-16)27-13-26-18/h3-6,11-12H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLUQRGJHMVQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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